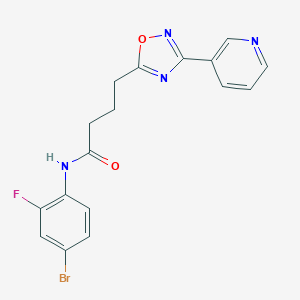![molecular formula C19H14ClN5O B277171 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP belongs to the class of tetrazole compounds, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
CTAP exerts its therapeutic effects by binding to a specific receptor known as the mu-opioid receptor (MOR). MOR is a G-protein coupled receptor that is involved in the regulation of pain, reward, and addiction. CTAP acts as a selective antagonist of MOR, which means it blocks the activation of this receptor by other molecules such as opioids. By blocking MOR, CTAP can modulate the activity of other neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CTAP has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, CTAP has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized. It has also been shown to have high selectivity and potency for MOR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, CTAP also has some limitations. It has low solubility in water, which can make it difficult to use in some experimental protocols. In addition, its effects on other receptors and signaling pathways need to be carefully considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on CTAP. One area of interest is the development of CTAP-based therapies for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the study of the mechanisms underlying the neuroprotective effects of CTAP, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the effects of CTAP on other receptors and signaling pathways, which could provide new insights into the regulation of pain, reward, and addiction.
Synthesemethoden
CTAP can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-naphthylamine. The final product, CTAP, is obtained through the reaction of the intermediate product with tetraethyl orthosilicate.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. CTAP has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, CTAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C19H14ClN5O |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)tetrazol-1-yl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H14ClN5O/c20-16-8-5-14(6-9-16)19-22-23-24-25(19)12-18(26)21-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H,21,26) |
InChI-Schlüssel |
HRUVDZWGUMFXQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)